molecular formula C20H19Cl2N3O2 B5158651 1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

カタログ番号: B5158651
分子量: 404.3 g/mol
InChIキー: ZIJQQIPCUXQDLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a dual substitution pattern: a 4-chlorophenyl group at the 1-position and a 4-(3-chlorophenyl)piperazinyl moiety at the 3-position. This structural framework is associated with anticonvulsant activity, as evidenced by studies on analogous compounds. For example, Obniska et al. (2012) demonstrated that derivatives with similar piperazinyl-pyrrolidine-2,5-dione architectures exhibit potent anticonvulsant properties in rodent models, with ED50 values as low as 14.18 mg/kg in maximal electroshock seizure (MES) tests .

特性

IUPAC Name

1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O2/c21-14-4-6-16(7-5-14)25-19(26)13-18(20(25)27)24-10-8-23(9-11-24)17-3-1-2-15(22)12-17/h1-7,12,18H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJQQIPCUXQDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the chlorophenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

化学反応の分析

1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

科学的研究の応用

1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound’s interactions with biological molecules make it valuable in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique chemical structure makes it useful in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s ability to bind to certain receptors or inhibit specific enzymes underlies its potential therapeutic applications.

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Variations and Pharmacological Profiles

Pyrrolidine-2,5-dione derivatives are often modified at the 1- and 3-positions to optimize target binding and pharmacokinetics. Below is a comparison of key analogs:

Compound Substituents Key Pharmacological Data Reference
Target Compound : 1-(4-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione 1: 4-Chlorophenyl; 3: 4-(3-Chlorophenyl)piperazinyl Anticonvulsant activity (ED50 ~28.2 mg/kg in MES; PI = 9.52)
1-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione 1: Propyl linker; 3: 3-Methyl-3-phenyl; Piperazinyl: 4-(3-Chlorophenyl) ED50 = 28.2 mg/kg (MES); TD50 = 268.5 mg/kg; PI = 9.52 (oral administration in rats)
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione 1: Piperazinyl-methyl linker; 3: 2-Chlorophenyl ED50 = 14.18 mg/kg (MES)
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione 1: 4-Acetylphenyl; 3: 4-Bromophenyloxy GABA-transaminase inhibition (IC50 = 100.5 µM)
1-(3-Chlorophenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione 1: 3-Chlorophenyl; 3: 4-(Dimethylamino)anilino Unknown activity; structural emphasis on dual aromatic/amine substitution

Key Observations :

  • Anticonvulsant Efficacy : The target compound and its analogs with 4-(3-chlorophenyl)piperazinyl groups (e.g., ED50 = 14.18–28.2 mg/kg) outperform derivatives lacking halogenated aryl groups .
  • Impact of Linker Length : Propyl-linked derivatives (e.g., ED50 = 28.2 mg/kg) show reduced potency compared to methyl-linked analogs (ED50 = 14.18 mg/kg), suggesting steric hindrance affects receptor binding .
  • Mechanistic Diversity : While most analogs target voltage-gated ion channels (anticipating anticonvulsant action), compounds like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione inhibit GABA-transaminase, indicating divergent mechanisms .
Selectivity and Toxicity Profiles
  • Protective Index (PI): The target compound’s PI of 9.52 (TD50/ED50 = 268.5/28.2) is superior to non-chlorinated analogs, highlighting the role of chloro-substituents in reducing neurotoxicity .
  • Neurological Safety : Piperazinyl derivatives without halogenation (e.g., 1-(3-methoxyphenyl)-substituted analogs) exhibit higher TD50 values (>500 mg/kg) but lower anticonvulsant potency, indicating a trade-off between safety and efficacy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。